3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile
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Overview
Description
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.257. The purity is usually 95%.
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Scientific Research Applications
Regio-selective Synthesis and Chemical Properties A novel synthetic pathway was developed for benzo[a]carbazoles or 6-amino benzo[a]carbazoles featuring an unprotected NH unit, employing Rh(iii)-catalyzed cascade reactions of 2-arylindoles or 2-arylindole-3-carbonitriles with α-diazo carbonyl compounds. This approach is notable for its use of the NH unit of indole as a directing group for intramolecular C(sp2)-H bond functionalization, leading to benzo[a]carbazole derivatives. The method is characterized by the utilization of easily obtainable substrates, high functional group tolerance, excellent regio-selectivity, and high atom-efficiency, highlighting its potential for the efficient synthesis of complex organic compounds (Li et al., 2017).
Corrosion Inhibition Properties Research into 2-aminobenzene-1,3-dicarbonitriles derivatives demonstrated their effectiveness as green corrosion inhibitors for mild steel in acidic conditions. Among the investigated compounds, one exhibited an inhibition efficiency of 97.83% at a concentration of 100 mg/L. The study employed weight loss and electrochemical techniques, supplemented by SEM and EDX analyses, to confirm the presence of inhibitors on the steel surface. Potentiodynamic polarization studies indicated that these inhibitors are mixed-type, adhering to the Langmuir adsorption isotherm. Quantum chemical calculations supported these findings, offering a theoretical underpinning to the observed experimental results (Verma, Quraishi, & Singh, 2015).
Synthetic Utility in Heterocyclic Compounds The compound has been utilized in the synthesis of various heterocyclic structures, demonstrating its versatility as a building block in organic synthesis. For instance, a one-pot three-component domino protocol was developed to synthesize penta-substituted 4H-pyrans, showcasing the compound's role in facilitating complex chemical transformations through a domino Knoevenagel condensation–Michael addition–intramolecular O-cyclization sequence of reactions. This methodology emphasizes the advantages of a one-pot process, including simplicity, excellent yields, and the avoidance of column chromatographic purification (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Biological Activities Another line of research focused on synthesizing new annulated pyrazolopyranopyrimidines and their derivatives containing the indole nucleus. These compounds were evaluated for antimicrobial and antioxidant activities, indicating the potential for 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile derivatives in medicinal chemistry applications. The structure-activity relationships derived from these studies contribute to the understanding of how modifications to the indole nucleus can influence biological activity (Saundane, Walmik, Yarlakatti, Katkar, & Verma, 2014).
Mechanism of Action
Target of Action
The compound 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives is largely dependent on their specific structure and the functional groups they contain . The compound this compound, being an indole derivative, likely interacts with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given that it is an indole derivative, it is likely to have a broad range of biological activities . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is plausible that, like other indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
There is currently no specific information available about the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been studied yet. Therefore, it is not possible to provide information on threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that indole derivatives are involved in tryptophan metabolism .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-10(4-5-13)11-3-2-9(7-14)6-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSWWUEEQKBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C#N)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.